molecular formula C19H27N3O2S2 B6029147 N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine

N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine

Cat. No.: B6029147
M. Wt: 393.6 g/mol
InChI Key: XQVQOGPUUHDMGP-UHFFFAOYSA-N
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Description

N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyridine ring

Properties

IUPAC Name

N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S2/c1-3-18-7-8-19(25-18)26(23,24)22-13-5-6-17(15-22)21(4-2)14-16-9-11-20-12-10-16/h7-12,17H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVQOGPUUHDMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)N(CC)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves several steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency .

Chemical Reactions Analysis

N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the piperidine or pyridine rings.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-ethyl-1-(5-ethylthiophen-2-yl)sulfonyl-N-(pyridin-4-ylmethyl)piperidin-3-amine can be compared with other similar compounds:

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